molecular formula C18H14ClNO B5241882 2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6638-18-2

2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B5241882
CAS No.: 6638-18-2
M. Wt: 295.8 g/mol
InChI Key: KOEDHNPQKQFKPD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a naphthalene ring fused with an oxazine ring, and a 4-chlorophenyl group attached to the oxazine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves the reaction of Betti base with substituted aryl and heteroarylaldehydes in methanol at ambient temperature for 48 hours . Another method involves the use of ultrasonic sonication at 80°C for about 75-90 minutes . These methods provide moderate to high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving ultrasonic sonication and ambient temperature reactions, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the naphtho[1,2-e][1,3]oxazine ring.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives with substituted aromatic rings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its fused naphthalene and oxazine rings, along with the 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other oxazine derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-14-6-8-15(9-7-14)20-11-17-16-4-2-1-3-13(16)5-10-18(17)21-12-20/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEDHNPQKQFKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286824
Record name 2-(4-chlorophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-18-2
Record name NSC48483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC47917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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